molecular formula C18H18N2O2S B2682749 2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide CAS No. 915934-86-0

2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide

Cat. No. B2682749
CAS RN: 915934-86-0
M. Wt: 326.41
InChI Key: OQWQXPUBIPMIRW-UHFFFAOYSA-N
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Description

This compound is a furan-carboxamide derivative . Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A viruses .


Synthesis Analysis

The synthesis of furan-carboxamide derivatives, including this compound, involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .

Scientific Research Applications

Influenza A Virus Inhibition

Research on furan-carboxamide derivatives, including similar compounds, has demonstrated potent inhibitory activity against the influenza A H5N1 virus. Systematic studies revealed the significance of the methyl-substituted heterocyclic moiety (furan or thiophene) in enhancing anti-influenza activity. This suggests potential applications of related compounds in developing antiviral medications (Yu Yongshi et al., 2017).

Antiprotozoal Agents

Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to the compound , have shown promising results as antiprotozoal agents. These compounds demonstrated strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, suggesting their potential as templates for developing new treatments for protozoal infections (Mohamed A. Ismail et al., 2004).

Cancer Cell Growth Inhibition

A study on 2-(2-aminothiazol-4-yl)benzo[b]furan derivatives revealed that several compounds exhibited strong inhibition of leukotriene B(4) and growth inhibitory activity in cancer cell lines, notably human pancreatic cancer cells. This indicates the potential of furan and thiazole derivatives in cancer research and therapy (Mari Kuramoto et al., 2008).

Synthesis and Chemical Reactivity

Furan and thiazole derivatives have been explored for their synthetic utility and chemical reactivity. Studies have shown the potential of such compounds in organic synthesis, providing pathways to various heterocyclic compounds with potential biological activities (M. Elchaninov & A. Aleksandrov, 2018).

Mechanism of Action

While the exact mechanism of action for this specific compound isn’t available, furan-carboxamide derivatives have been found to be potent inhibitors of the influenza A H5N1 virus .

properties

IUPAC Name

2,4-dimethyl-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c1-11-4-6-14(7-5-11)8-15-9-19-18(23-15)20-17(21)16-12(2)10-22-13(16)3/h4-7,9-10H,8H2,1-3H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWQXPUBIPMIRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=C(OC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide

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